Ipratropium - 60205-81-4

Ipratropium

Catalog Number: EVT-271893
CAS Number: 60205-81-4
Molecular Formula: C20H30NO3+
Molecular Weight: 332.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ipratropium is a quaternary ammonium derivative of [atropine] that acts as an anticholinergic agent. It is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption. Ipratropium as a therapeutic agent was developed by Boehringer Ingelheim and its first monotherapy product was FDA approved in 1986, while the combination product of ipratropium and [albuterol] was approved in 1996.
Ipratropium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis and emphysema. Ipratropium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
Ipratropium is a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic postganglionic effector cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine (Ach) mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.
A muscarinic antagonist structurally related to ATROPINE but often considered safer and more effective for inhalation use. It is used for various bronchial disorders, in rhinitis, and as an antiarrhythmic.
Overview

Ipratropium is a synthetic quaternary ammonium compound that acts as an anticholinergic agent. It is primarily used in the management of respiratory conditions such as chronic obstructive pulmonary disease and asthma. Ipratropium bromide, the most common formulation, is administered via inhalation to provide bronchodilation by inhibiting muscarinic receptors in the bronchial smooth muscle. This compound is classified under the category of bronchodilators and is often used in combination with beta-agonists to enhance therapeutic efficacy.

Source and Classification

Ipratropium is derived from tropic acid, a natural alkaloid found in various plants, particularly those in the Solanaceae family. The compound is classified as a muscarinic antagonist, specifically targeting the M3 subtype of muscarinic receptors that mediate bronchoconstriction. Its chemical structure allows it to effectively block acetylcholine from binding to these receptors, leading to relaxation of airway smooth muscles.

Synthesis Analysis

Methods and Technical Details

The synthesis of ipratropium bromide involves several steps that can vary based on the specific method employed. A notable method includes:

  1. Acyl Chlorination: 2-phenyl-3-acetoxy propionic acid undergoes acyl chlorination using oxalyl chloride.
  2. Formation of Isopropyl Tropine Mesylate: The reaction mixture is treated with isopropyl tropine mesylate at controlled temperatures (20-30 °C for 1.5-2 hours).
  3. Bromomethylation: The hydrolysate is extracted using dichloromethane, followed by a reaction with methyl bromide under vacuum conditions at low temperatures (0-5 °C) to yield ipratropium bromide with high purity and yield (over 75%) .

This method emphasizes improved reaction selectivity and efficiency through careful control of temperature and pH during the extraction processes.

Molecular Structure Analysis

Ipratropium bromide has a complex molecular structure characterized by its quaternary ammonium group, which contributes to its pharmacological properties. The molecular formula for ipratropium bromide is C20H30BrN2O3C_{20}H_{30}BrN_2O_3, with a molecular weight of approximately 412.36 g/mol.

Structural Data

  • Chemical Structure: The structure can be represented as follows:
Ipratropium Bromide C20H30BrN2O3\text{Ipratropium Bromide }\quad \text{C}_{20}\text{H}_{30}\text{BrN}_2\text{O}_3
  • Key Features:
    • Quaternary nitrogen atom
    • Ester functional group
    • Aromatic ring system

This structural configuration is crucial for its interaction with muscarinic receptors.

Chemical Reactions Analysis

Ipratropium undergoes various chemical reactions that are critical for its synthesis and modification:

  1. Hydrolysis: The ester bonds in ipratropium can be hydrolyzed under acidic or basic conditions, leading to the formation of tropine derivatives.
  2. Methylation: The quaternary nitrogen can participate in nucleophilic substitution reactions, allowing for modifications that may enhance its pharmacological profile.
  3. Degradation: Ipratropium can degrade under extreme pH or temperature conditions, which must be considered during formulation and storage.

These reactions are essential for both the synthesis of ipratropium and potential modifications for enhanced therapeutic effects.

Mechanism of Action

Ipratropium exerts its therapeutic effects primarily through antagonism of muscarinic receptors in the lungs:

  1. Receptor Binding: Ipratropium binds to the M3 muscarinic receptors on bronchial smooth muscle cells.
  2. Inhibition of Acetylcholine: By blocking acetylcholine from binding to these receptors, ipratropium prevents bronchoconstriction.
  3. Bronchodilation: This leads to relaxation of airway smooth muscles, facilitating improved airflow and alleviating symptoms associated with obstructive airway diseases.

Clinical studies have shown that ipratropium significantly improves forced expiratory volume and peak expiratory flow rates when used alongside beta-agonists .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ipratropium bromide is typically a white or off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol and methanol.
  • Melting Point: The melting point ranges from 220 °C to 225 °C.

Chemical Properties

  • Stability: Ipratropium is stable under normal conditions but may degrade under extreme pH levels or high temperatures.
  • pH Range: The optimal pH for stability is generally between 4 to 6.

These properties are crucial for formulating effective inhalation therapies.

Applications

Ipratropium bromide has several significant scientific applications:

  1. Respiratory Therapy: Primarily used in the treatment of chronic obstructive pulmonary disease and asthma, often in combination with beta-agonists for enhanced bronchodilation.
  2. Emergency Medicine: Utilized in acute asthma exacerbations due to its rapid onset of action when inhaled .
  3. Research Applications: Investigated as a potential radiolabeled ligand for positron emission tomography studies to assess drug deposition in lung tissues .
Molecular Pharmacology of Ipratropium

Muscarinic Receptor Antagonism Mechanisms

Selective vs. Nonselective Binding to M1/M3 Subtypes

Ipratropium bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), exhibiting nonselective binding affinity across M1, M2, and M3 subtypes. This pharmacological profile distinguishes it from newer agents like tiotropium, which demonstrates kinetic selectivity for M1/M3 receptors due to prolonged receptor dissociation times [3] [4]. The human airway expresses four mAChR subtypes (M1-M4), with M3 receptors primarily mediating bronchial smooth muscle contraction and mucus secretion from submucosal glands. M1 receptors facilitate neurotransmission in parasympathetic ganglia, while M2 receptors serve dual functions: presynaptic autoreceptors limiting acetylcholine release and postsynaptic receptors inhibiting β-adrenergic-induced relaxation [3] [7].

Ipratropium’s nonselectivity carries functional implications:

  • M3 blockade directly reduces bronchoconstriction and glandular secretion.
  • M2 presynaptic receptor blockade potentiates acetylcholine release, potentially causing paradoxical bronchoconstriction in susceptible individuals [1] [7].
  • M1 inhibition diminishes ganglionic transmission, contributing to bronchodilation [4].

Table 1: Muscarinic Receptor Subtype Distribution and Functional Impact of Ipratropium in Human Airways

SubtypeLocalizationPrimary FunctionEffect of Ipratropium Blockade
M1Parasympathetic gangliaFacilitates neurotransmissionReduced cholinergic drive
M2Presynaptic nerve terminalsInhibits acetylcholine releaseIncreased acetylcholine release
M2Airway smooth muscleInhibits β-adrenoceptor-mediated relaxationEnhanced β-agonist effects
M3Airway smooth muscle, glandsMediates contraction and mucus secretionBronchodilation, reduced mucus production

Competitive Inhibition of Acetylcholine Signaling Pathways

Ipratropium exerts its effects via reversible competitive inhibition of acetylcholine at postjunctional mAChRs. Its quaternary ammonium structure limits membrane permeability, confining activity primarily to the airway lumen after inhalation [2] [8]. The drug competes with acetylcholine for binding at the orthosteric site of mAChRs, preventing G-protein activation and downstream signaling cascades. Specifically:

  • Gq-protein uncoupling: Antagonism at M3 receptors prevents acetylcholine-induced activation of phospholipase C-β (PLC-β), interrupting the conversion of phosphatidylinositol 4,5-bisphosphate (PIP₂) to inositol trisphosphate (IP₃) and diacylglycerol (DAG) [3] [9].
  • Calcium flux suppression: By inhibiting IP₃ generation, ipratropium reduces calcium release from sarcoplasmic reticulum stores, lowering intracellular calcium ([Ca²⁺]ᵢ) concentrations critical for myosin light-chain kinase activation [1] [6].

Kinetic studies reveal ipratropium dissociates slower from M3 receptors (t₁/₂ offset >60 minutes in human airways) than acetylcholine, enabling sustained blockade despite neurotransmitter presence [7]. Its polar molecular structure prevents significant blood-brain barrier penetration, minimizing central anticholinergic effects [8] [9].

Table 2: Pharmacokinetic Parameters of Ipratropium’s Muscarinic Antagonism

ParameterValue/CharacteristicFunctional Implication
Receptor association rate2.5 × 10⁶ M⁻¹s⁻¹Rapid onset (peak effect: 1–2 hours)
Receptor dissociation rate0.03 min⁻¹ (M3, human ASM)Prolonged local effect
Plasma protein binding0–9%Minimal systemic interactions
Systemic absorption (inhaled)<20%Localized therapeutic action

Intracellular Cyclic Nucleotide Modulation

Suppression of Cyclic GMP-Mediated Smooth Muscle Contraction

Muscarinic M3 receptor activation elevates cyclic guanosine monophosphate (cGMP) via nitric oxide synthase (NOS) stimulation and soluble guanylyl cyclase activation. Elevated cGMP promotes calcium sensitization through Rho kinase pathways, augmenting contractile force at constant [Ca²⁺]ᵢ [1] [5]. Ipratropium interrupts this pathway by:

  • Preventing acetylcholine-induced cGMP synthesis, reducing kinase-mediated inhibition of myosin light-chain phosphatase (MLCP)
  • Diminishing calcium influx through store-operated calcium channels (SOCCs) activated by cGMP-dependent mechanisms [5]

Consequently, airway smooth muscle maintains a relaxed state due to:

  • Unopposed MLCP activity: Accelerates dephosphorylation of myosin light chains
  • Reduced cytosolic calcium: Limits calmodulin-dependent myosin light-chain kinase (MLCK) activation [3]

Table 3: Ipratropium’s Impact on Contractile Signaling Pathways

Contractile Pathway ComponentEffect of AcetylcholineEffect of IpratropiumNet Physiological Outcome
PLC-β activation↑ PIP₂ hydrolysis → IP₃ + DAGCompetitive inhibition↓ IP₃-mediated Ca²⁺ release
cGMP accumulation↑ Activates PKG and Rho kinaseSuppresses synthesis↓ Calcium sensitization
MLCK phosphorylation↑ Catalyzes actin-myosin cross-bridgesIndirect reduction via Ca²⁺/cGMP suppression↓ Cross-bridge cycling
MLCP inhibition↑ Via Rho kinase/CPI-17Restores phosphatase activity↑ Myosin light-chain dephosphorylation

Cross-Talk With Beta-Adrenergic Receptor Agonists

β₂-adrenergic receptors (β₂AR) and mAChRs exhibit antithetic regulation of airway smooth muscle tone. β₂AR agonists promote relaxation via Gs-protein-mediated adenylyl cyclase activation and cyclic AMP (cAMP) accumulation. Ipratropium enhances β₂AR signaling through complementary mechanisms:

  • Direct: Removal of M2-mediated Gi-protein inhibition of adenylyl cyclase, amplifying cAMP production [2] [3]
  • Indirect: Downregulation of phospholipase C-β1 (PLC-β1) expression observed in βAR-ablated mice, which enhances Gq-coupled responses. Ipratropium counteracts this sensitization by blocking Gq activation [5]

Synergistic bronchodilation occurs because:

  • cAMP-dependent pathways (β₂AR) phosphorylate MLCK, reducing its affinity for Ca²⁺-calmodulin
  • cGMP suppression (ipratropium) diminishes RhoA/Rho kinase activity, augmenting MLCP function [3] [5]

This mechanistic synergy underpins clinical efficacy of ipratropium/short-acting β-agonist (SABA) combinations in acute asthma and COPD exacerbations. Studies demonstrate 24–25% greater FEV₁ improvement with combination therapy versus monotherapy in COPD patients [1] [6].

Table 4: Molecular Interactions Between Ipratropium and β₂-Adrenergic Receptor Agonists

Signaling Elementβ₂-Adrenergic Agonist ActionIpratropium ActionIntegrated Effect
Adenylyl cyclase activityStimulated via GsαReleased from Giα inhibition (M2 block)Synergistic cAMP accumulation
PKA activity↑ Phosphorylates MLCKUnchangedEnhanced MLCK inactivation
PLC-β1 expressionDownregulated (chronic use)Blocks Gq activation upstreamPrevents hyperreactivity to spasmogens
Calcium dynamics↑ SERCA-mediated reuptake↓ IP₃-mediated releaseProfound [Ca²⁺]ᵢ reduction

The crosstalk extends to gene regulatory effects: Chronic β₂AR activation increases PLC-β1 transcription, priming airways for hyperreactivity. Ipratropium counterbalances this by reducing Gq-coupled receptor signaling, thereby normalizing bronchomotor tone [5].

Properties

CAS Number

60205-81-4

Product Name

Ipratropium

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

Molecular Formula

C20H30NO3+

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1

InChI Key

OEXHQOGQTVQTAT-PPAWOBCPSA-N

SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Solubility

Freely soluble

Synonyms

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane
Atrovent
Ipratropium
Ipratropium Bromide
Ipratropium Bromide Anhydrous
Ipratropium Bromide Monohydrate
Ipratropium Bromide, (endo,anti)-Isomer
Ipratropium Bromide, (exo,syn)-Isomer
Ipratropium Bromide, endo-Isomer
Itrop
N Isopropylatropine
N-Isopropylatropine
Sch 1000
Sch 1178
Sch-1000
Sch-1178
Sch1000
Sch1178

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.